molecular formula C15H20N2O6 B1394139 Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate CAS No. 960401-34-7

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate

Cat. No. B1394139
M. Wt: 324.33 g/mol
InChI Key: GEGYXNNTJRXWKF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O6 and a molecular weight of 324.33 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with the dissolution of l-fluoro-2-methoxy-4-nitro-benzene and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester in tetrahydrofuran (THF). This solution is cooled to 0°C under nitrogen. A 1M THF solution of tert-BuOK is then added dropwise. After stirring for 30 minutes at 0°C, the solution is diluted with water. The mixture is stirred for 5 minutes, then extracted with tert-butyl methyl ether. The organic solutions are combined, washed with brine, dried, and concentrated. The solid is dried in vacuo at 45°C for 20 hours to obtain the title compound as a yellow solid .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is represented by the SMILES notation: CC©©OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N+[O-])OC .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the dissolution of l-fluoro-2-methoxy-4-nitro-benzene and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester in THF, followed by the addition of a 1M THF solution of tert-BuOK . The reaction conditions involve cooling to 0°C under nitrogen and stirring at 0°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate include a molecular weight of 324.33 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : Azetidine analogs with various heteroatomic side chains, including tert-butyl ester, have been synthesized for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : This compound and its intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds (Meyers et al., 2009).
  • Silylmethyl-substituted Aziridine and Azetidine as Masked Dipoles : These compounds reacted efficiently with nitriles and carbonyl substrates to generate various products, showcasing their utility in organic synthesis (Yadav & Sriramurthy, 2005).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Novel Chiral Nitronyl Nitroxyl Radicals : Chiral tert-butyl derivatives, including pyrrolidine-1-carboxylate, were synthesized for evaluating their cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).
  • Synthesis of Dipeptide 4-Nitroanilides Containing Non-proteinogenic Amino Acids : This research involved the synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, demonstrating the role of tert-butyl derivatives in peptide synthesis (Schutkowski et al., 2009).

Structural and Chemical Analysis

  • Thermal, X-Ray, and DFT Analyses of tert-butyl Derivatives : The study conducted thermal, X-ray, and DFT analyses of various tert-butyl derivatives, contributing to our understanding of their structural properties (Çolak et al., 2021).
  • Synthesis and Characterization of tert-butyl Ester Derivatives : This research involves the synthesis and structural modification of tert-butyl ester derivatives, highlighting their utility in chemical synthesis (Vorona et al., 2007).

Other Applications

  • tert-Butyl Nitrite-Mediated Synthesis : tert-butyl nitrite was used as a multitask reagent for various syntheses, showcasing the versatility of tert-butyl derivatives in organic chemistry (Yedage & Bhanage, 2017).
  • Synthesis of Protected 3-Haloazetidines : Demonstrating the role of tert-butyl derivatives in the synthesis of azetidine-3-carboxylic acid derivatives, important in pharmaceutical compounds (Ji et al., 2018).

properties

IUPAC Name

tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(18)16-8-11(9-16)22-12-6-5-10(17(19)20)7-13(12)21-4/h5-7,11H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGYXNNTJRXWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676470
Record name tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate

CAS RN

960401-34-7
Record name tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 1-fluoro-2-methoxy-4-nitro-benzene (118 g, 689 mmol) and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester (125 g, 724 mmol) in THF (800 mL) and cool to 0° C. To the above solution under a nitrogen atmosphere, add dropwise a 1M solution of tBuOK (1 L, solution in THF). After addition is complete, stir the dark brown solution for 30 min at 0° C., then dilute with water (1 L) over a 10 min period. Stir the mixture for 5 min, then extract with MTBE twice. Combine the organic solutions and wash with brine (2×700 mL), then dry and concentrate. Dry the solid in vacuo at 45° C. for 20 h to obtain 216 g (95%) of the title compounds as a yellow solid. 1H NMR (300 MHz, CDCl3) δ1.42 (s, 9H), 3.80 (s, 3H), 4.04 (m, 2H), 4.18 (m, 2H), 4.76 (m, 1H), 6.17 (dd, 1H, J=2.4, 8.5), 6.30 (d, 1H, J=2.6), 6.47 (d, 1H, J=8.5).
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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